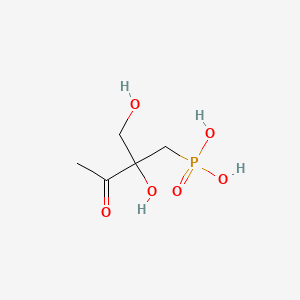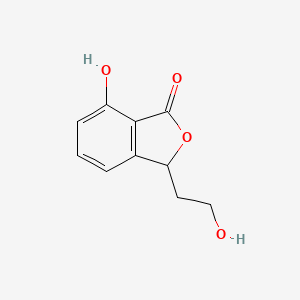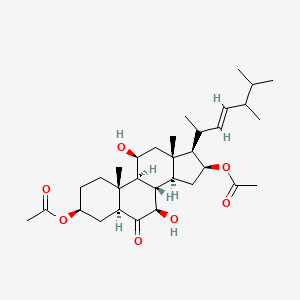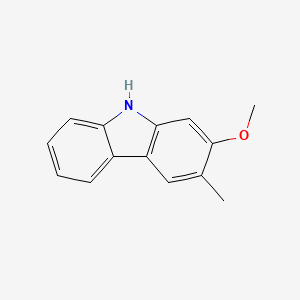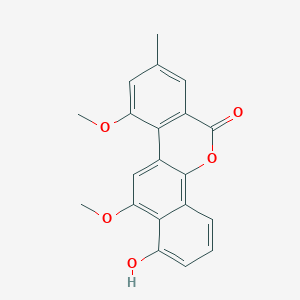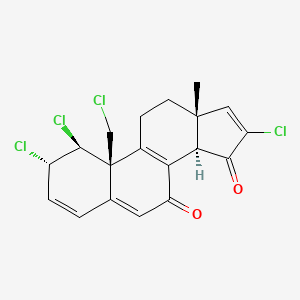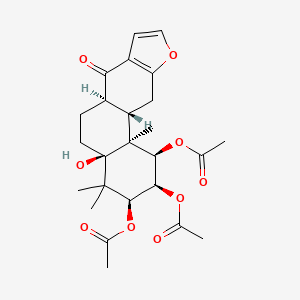
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dihydroxy-8-hydroxymethyl-anthraquinone is a natural product found in Streptomyces lividans with data available.
Applications De Recherche Scientifique
Production and Isolation of Anthraquinones :
- Anthraquinones like 1,6-dihydroxy-8-hydroxymethyl-anthraquinone are produced by endophytic fungi such as Phoma sorghina, found in association with medicinal plants like Tithonia diversifolia (Asteraceae) (Borges & Pupo, 2006).
- Such compounds are also isolated from plants like Hedyotis herbacea and Morinda umbellata, demonstrating the widespread occurrence of anthraquinones in nature (Permana et al., 1999); (Chiou et al., 2014).
Structural and Chemical Studies :
- The structures of anthraquinones, including this compound, are elucidated using spectroscopic data, enhancing the understanding of their chemical properties (P. Tuntiwachwuttikul et al., 2008); (D. V. Banthorpe & John White, 1995).
- Quantum chemistry studies on anthraquinones, such as 1,8-dihydroxy anthraquinone, provide insights into their electronic structures and UV spectra, which are critical for their applications in dyes and pharmaceuticals (Zhu Yong-chun, 2008).
Biosorption and Environmental Applications :
- Anthraquinones have been studied for their biosorption characteristics, such as the removal of 1,8-dihydroxy anthraquinone from water using Aspergillus oryzae biomass, highlighting their environmental applications (Z. Zhang et al., 2015).
Biological Activities and Potential Therapeutic Applications :
- Some anthraquinones have shown significant cytotoxicities against cancer cells, suggesting their potential in cancer therapy (C. Chiou et al., 2014).
- Anthraquinones from Morinda officinalis have shown antiosteoporotic activity on osteoblasts and osteoclasts, indicating their potential in treating osteoporosis (Yan-bin Wu et al., 2009).
Propriétés
Formule moléculaire |
C15H10O5 |
|---|---|
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
3,8-dihydroxy-1-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O5/c16-6-7-4-8(17)5-10-12(7)15(20)13-9(14(10)19)2-1-3-11(13)18/h1-5,16-18H,6H2 |
Clé InChI |
FVKAMXQJMZSFNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C=C3C2=O)O)CO |
Synonymes |
9'-hydroxyaloesaponarin II |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





